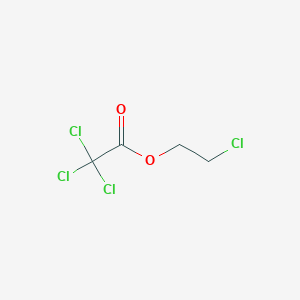

2-Chloroethyl trichloroacetate

説明

2-Chloroethyl trichloroacetate is an organochlorine compound characterized by a trichloroacetyl group (CCl₃CO–) esterified to a 2-chloroethyl moiety. The trichloroacetyl group imparts high electronegativity and stability, while the chloroethyl chain influences solubility and biological interactions .

特性

CAS番号 |

4974-21-4 |

|---|---|

分子式 |

C4H4Cl4O2 |

分子量 |

225.9 g/mol |

IUPAC名 |

2-chloroethyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C4H4Cl4O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 |

InChIキー |

LZAFIYKPGDSKLN-UHFFFAOYSA-N |

正規SMILES |

C(CCl)OC(=O)C(Cl)(Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Chloroethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of 2-chloroethyl trichloroacetate follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product. The use of advanced equipment and automation ensures high yield and purity of the compound .

化学反応の分析

Decarboxylation and Trichloromethylation

The trichloroacetate group in 2-Chloroethyl trichloroacetate undergoes decarboxylation , a reaction mechanism well-documented in trichloroacetic acid derivatives . In the presence of a base (e.g., sodium trichloroacetate, NaTCA), decarboxylation releases carbon dioxide (CO₂) and generates the trichloromethyl anion (CCl₃⁻) . This anion can react with electrophilic substrates like aromatic aldehydes to form 2,2,2-trichloromethylcarbinols .

Mechanism :

-

Decarboxylation :

-

Nucleophilic Addition :

(Ar = aromatic group)

This reaction is efficient for both electron-rich and electron-deficient aldehydes, with malonic acid often used as a proton source to suppress competing reactions like the Cannizzaro reaction .

Hydrolysis Reactions

2-Chloroethyl trichloroacetate can undergo acidic or basic hydrolysis , breaking the ester bond to yield trichloroacetic acid (TCA) and 2-chloroethanol :

Reaction :

TCA is a strong acid (pKa ~0.4) and a known protein precipitant and metabolite . The hydrolysis products may exhibit distinct biological activities, such as endocrine disruption, as observed in studies of TCA and its metabolites .

Nucleophilic Substitution

Example Reaction :

(Nu = nucleophile)

科学的研究の応用

2-Chloroethyl trichloroacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetate group into molecules.

Biology: Employed in biochemical studies to investigate the effects of trichloroacetate derivatives on biological systems.

Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

作用機序

The mechanism of action of 2-chloroethyl trichloroacetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with cellular components. Trichloroacetic acid is known to affect various metabolic pathways and can act as an inhibitor of certain enzymes .

類似化合物との比較

Structural and Molecular Features

The following table summarizes key structural differences among 2-chloroethyl trichloroacetate and its analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2-Chloroethyl trichloroacetate* | C₄H₅Cl₃O₂ | 191.44 | Trichloroacetyl, chloroethyl | High chlorine content enhances reactivity |

| Ethyl trichloroacetate | C₄H₅Cl₃O₂ | 191.44 | Trichloroacetyl, ethyl | Similar backbone, differing ester group |

| Methyl trichloroacetate | C₃H₃Cl₃O₂ | 177.42 | Trichloroacetyl, methyl | Shorter alkyl chain reduces steric hindrance |

| 2-Chloroethyl acetate | C₄H₇ClO₂ | 122.55 | Acetyl, chloroethyl | Lower chlorine content, less electronegative |

| 2-Ethylhexyl chloroacetate | C₁₀H₁₉ClO₂ | 206.71 | Chloroacetyl, branched alkyl | Increased hydrophobicity due to long chain |

*Hypothetical structure inferred from ethyl trichloroacetate .

Physicochemical Properties

- Reactivity : Trichloroacetate esters (e.g., ethyl trichloroacetate) exhibit distinct spectral properties compared to acetate or sorbate complexes, attributed to the electron-withdrawing trichloro group . These groups also influence hydrolysis rates; trichloroacetate esters degrade faster in aqueous environments than their chloroacetate counterparts .

- Solubility: The trichloroacetyl group reduces water solubility, making 2-chloroethyl trichloroacetate more lipophilic than 2-chloroethyl acetate.

- Thermal Stability: Trichloroacetate derivatives are thermally stable but release reactive intermediates (e.g., HNO) under neutral conditions, as observed in acyloxy nitroso compounds .

Key Research Findings

Spectroscopic Distinctions : Trichloroacetate ligands in Co(II) complexes produce unique magnetic circular dichroism (MCD) spectra, differing from acetate or halide ligands .

Therapeutic Index Optimization : Nitrosoureas with chloroethyl groups balance alkylating activity (for efficacy) and solubility (for toxicity reduction). Compounds with lower carbamoylating activity and higher alkylating capacity show improved therapeutic indexes .

Catalytic Applications : Silica-supported lanthanum trifluoroacetate and trichloroacetate demonstrate unchanged surface morphology, indicating stability in heterogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。